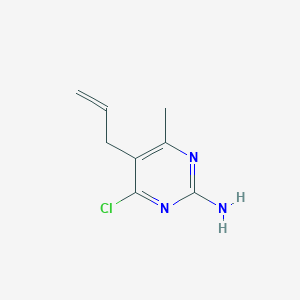

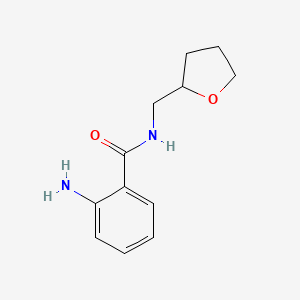

5-Allyl-4-chloro-6-methyl-pyrimidin-2-ylamine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of pyrimidine derivatives has been a subject of interest due to their potential biological applications. In the first paper, the synthesis of functionalized 6,11-dihydro-5H-benzo[b]pyrimido[5,4-f]azepines is described. The process involves a base-promoted aromatic nucleophilic substitution of 5-allyl-4,6-dichloropyrimidines with various N-substituted anilines and indoline, followed by an acid-promoted intramolecular Friedel–Crafts cyclization to yield the target compounds in moderate to very high yields . Another study reports a facile one-pot synthesis of novel pyrimido[4,5-d]pyrimidine derivatives from 6-[(dimethylamino)methylene]aminouracil, which reacts with heterocumulenes to produce the desired compounds after elimination of dimethylamine and tautomerisation under thermal conditions .

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives is crucial for their biological activity. In the third paper, the synthesis of a tracer for the fractalkine receptor (CX3CR1) is detailed, which involves the preparation of a thiazolo[4,5-d]pyrimidin derivative from 6-amino-2-mercaptopyrimidin-4-ol. The structure of this compound was designed to facilitate the study of CX3CR1 binding affinity, although the experiments did not show specific binding .

Chemical Reactions Analysis

The reactivity of pyrimidine derivatives can be influenced by various substituents on the pyrimidine ring. For instance, the fourth paper describes the synthesis of 4-trichloromethyl-pyrimidin-2-ylamine derivatives through the reaction of 4-trichloromethyl-2-chloropyrimidine with different amines. This method was also extended to synthesize 4-trichloromethyl-2-alkoxy-pyrimidines . Additionally, the fifth paper discusses the bromination of pyrimidin-2-ylamides of 1-R-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acids, where bromine reacts at position 5 of the pyrimidine ring, except for the 1-allyl derivative which undergoes heterocyclization .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives are influenced by their molecular structure and the substituents present. The studies mentioned provide insights into the synthesis and potential reactivity of these compounds, but detailed information on their physical properties, such as melting points, solubility, and stability, is not provided in the abstracts. However, the synthesis methods suggest that these compounds can be tailored for specific properties and reactivities, which could be further explored in the full texts of the papers .

科学的研究の応用

Synthesis of Novel Compounds :

- Ishikawa et al. (1992) described the synthesis of 7-Alkyl-1,3,6-trimethylpyrrolo[2,3-d]pyrimidines using 5-allyl-6-chloro-1,3-dimethyluracil, derived from 5-allyl-4-chloro-6-methyl-pyrimidin-2-ylamine, showcasing its use in creating complex organic compounds (Ishikawa et al., 1992).

Antiviral Activity :

- Legraverend et al. (1985) reported that derivatives of 5-allyl-4-chloro-6-methyl-pyrimidin-2-ylamine exhibited selective inhibitory activities against herpes simplex viruses in cell culture, demonstrating its potential in antiviral drug development (Legraverend et al., 1985).

Antiretroviral Properties :

- Hocková et al. (2003) found that derivatives of this compound showed marked inhibitory effects on retrovirus replication in cell culture, highlighting its relevance in HIV research (Hocková et al., 2003).

Chemical Synthesis and Reactions :

- Harnden and Hurst (1990) explored the chlorination of pyrimidin-4-ols with 5-nitrogen functionality, which is directly relevant to the synthesis and reactivity studies of 5-allyl-4-chloro-6-methyl-pyrimidin-2-ylamine (Harnden & Hurst, 1990).

Development of Anti-Inflammatory Agents :

- Antre et al. (2011) synthesized pyrazolone derivatives attached to a pyrimidine moiety, including 5-allyl-4-chloro-6-methyl-pyrimidin-2-ylamine, and evaluated them for anti-inflammatory, analgesic, and antipyretic activities (Antre et al., 2011).

Structure-Activity Relationship Studies :

- Altenbach et al. (2008) conducted structure-activity studies on a series of 2-aminopyrimidines, including this compound, as ligands for the histamine H4 receptor, indicating its utility in pharmacological research (Altenbach et al., 2008).

Safety And Hazards

特性

IUPAC Name |

4-chloro-6-methyl-5-prop-2-enylpyrimidin-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClN3/c1-3-4-6-5(2)11-8(10)12-7(6)9/h3H,1,4H2,2H3,(H2,10,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNTBOVDPQBPDRF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC(=N1)N)Cl)CC=C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.64 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Allyl-4-chloro-6-methyl-pyrimidin-2-ylamine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(5-Methyl-[1,3,4]thiadiazol-2-yl)-succinamic acid](/img/structure/B1274514.png)

![2-[(Pyridin-3-ylmethyl)-amino]-ethanol](/img/structure/B1274524.png)

![[3-(1H-Benzoimidazol-2-yl)-propyl]-methyl-amine](/img/structure/B1274548.png)